molecular formula C20H21N3OS B4225655 4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole

4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole

Cat. No.: B4225655
M. Wt: 351.5 g/mol
InChI Key: DJZRZNYDFWJPDK-UHFFFAOYSA-N
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Description

4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allylthio group, an isopropoxyphenyl group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of 4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Allylthio Group: The allylthio group can be introduced via nucleophilic substitution reactions using allylthiol and suitable leaving groups.

    Attachment of the Isopropoxyphenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate phenyl and isopropoxyphenyl derivatives.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its activity against certain bacterial strains.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and inhibit certain enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole can be compared with other similar compounds, such as:

    3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionamides: These compounds have similar structural features but differ in their functional groups and specific applications.

    3-(4-isopropoxyphenyl)butanoic acid: This compound shares the isopropoxyphenyl group but has a different core structure and chemical properties.

    (3-(4-isopropoxyphenyl)cyclohexyl)acetic acid:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

IUPAC Name

4-phenyl-3-(4-propan-2-yloxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-4-14-25-20-22-21-19(23(20)17-8-6-5-7-9-17)16-10-12-18(13-11-16)24-15(2)3/h4-13,15H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZRZNYDFWJPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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